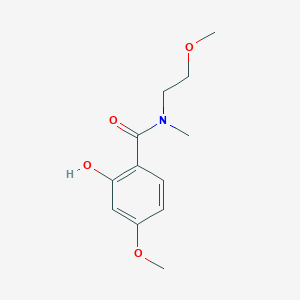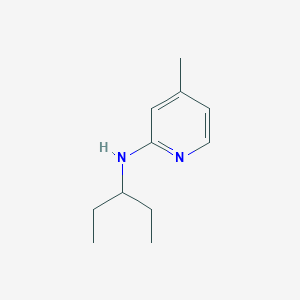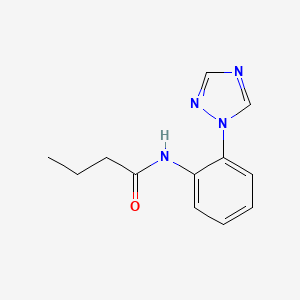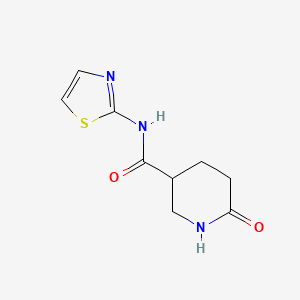![molecular formula C11H11N3O2 B14905284 n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B14905284.png)
n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and an isoxazolo[5,4-b]pyridine core. The molecular formula of this compound is C11H11N3O2, and it has a molecular weight of 217.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoxazolo[5,4-b]pyridine derivatives, including n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide, typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method involves the use of Mannich bases in pyridine under reflux conditions, resulting in the formation of substituted isoxazolopyridines . Another approach includes the reaction of 5-aminoisoxazole with keto esters, which can yield various functionalized derivatives .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize reaction conditions and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The isoxazole ring is particularly reactive towards nucleophilic substitution reactions due to the electron-deficient nature of the ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu), as well as oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a pharmacologically active compound with applications in drug discovery and development . Additionally, its unique structure makes it a valuable tool in the study of heterocyclic chemistry and the development of new synthetic methodologies .
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The cyclopropyl group may also contribute to the compound’s binding affinity and selectivity towards certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide include other isoxazolo[5,4-b]pyridine derivatives, such as 5-aminoisoxazole and its substituted analogs . These compounds share a common isoxazole-pyridine core but differ in their substituents, which can significantly impact their chemical and biological properties .
Uniqueness: This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule . This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
N-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-6-9-4-7(5-12-11(9)16-14-6)10(15)13-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,13,15) |
Clé InChI |
JIPWLTPBSDRQGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C=C(C=N2)C(=O)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


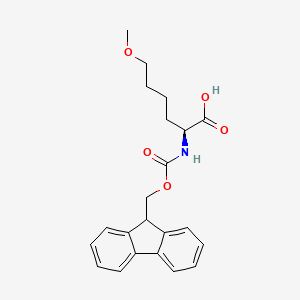
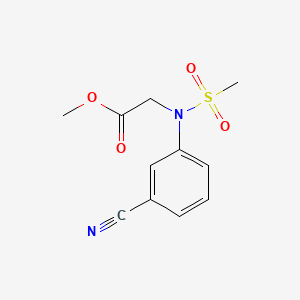
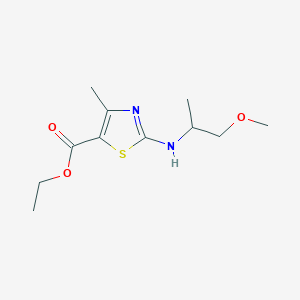
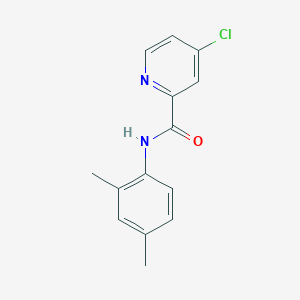
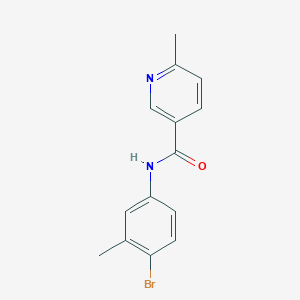

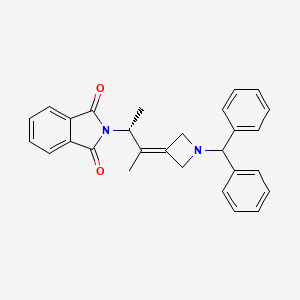
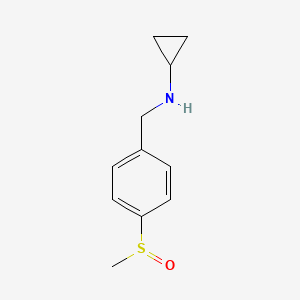
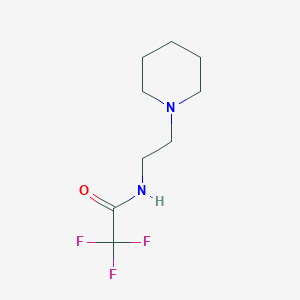
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)
